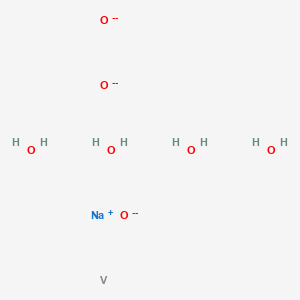

Sodium vanadium oxide hydrate

Description

Properties

CAS No. |

10135-94-1 |

|---|---|

Molecular Formula |

H8NaO7V-5 |

Molecular Weight |

193.99 g/mol |

IUPAC Name |

sodium;oxygen(2-);vanadium;tetrahydrate |

InChI |

InChI=1S/Na.4H2O.3O.V/h;4*1H2;;;;/q+1;;;;;3*-2; |

InChI Key |

LWAWAKLAIIKGRF-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[O-2].[O-2].[O-2].[Na+].[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium metavanadate tetrahydrate can be synthesized through several methods. One common method involves dissolving ammonium metavanadate and sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The solution is then subjected to microwave heating and vacuum deamination reactions. The resulting solution undergoes evaporative crystallization, followed by filtration and washing with cold water to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at 150-200°C to yield sodium metavanadate .

Industrial Production Methods: Industrial production of sodium metavanadate often involves the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis conditions are controlled to achieve a pH value of 7.0-8.0 at the anode, resulting in the formation of sodium metavanadate. Another method involves adding calcium chloride to vanadium leachate to precipitate calcium vanadate, which is then reacted with sodium bicarbonate to produce sodium metavanadate .

Chemical Reactions Analysis

Types of Reactions: Sodium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution. At low pH, it converts to sodium decavanadate. It also serves as a precursor to exotic metalates such as [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻, and [β-PV₂W₁₀O₄₀]⁵⁻ .

Common Reagents and Conditions: Common reagents used in reactions with sodium metavanadate include acids, bases, and various metal salts. Reaction conditions typically involve controlled temperatures and pH levels to facilitate the desired chemical transformations .

Major Products: Major products formed from reactions involving sodium metavanadate include sodium decavanadate and various metalates. These products are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

Energy Storage Applications

Sodium Vanadium Oxide in Batteries

Sodium vanadium oxide hydrate has shown promise as a cathode material in sodium-ion batteries (SIBs). Research indicates that layered vanadium oxides can enhance sodium storage capacity and cycling stability. For instance, sodium vanadate hydrate nanobelts have been utilized as positive electrodes, demonstrating an average operating voltage of approximately 0.8 V with a reversible capacity of 380 mAh g in initial cycles, although rapid capacity degradation occurs over time due to dissolution in the electrolyte .

Table 1: Performance Metrics of Sodium Vanadium Oxide in SIBs

| Parameter | Value |

|---|---|

| Average Operating Voltage | 0.8 V |

| Initial Capacity | 380 mAh g |

| Capacity after 300 cycles | 33 mAh g |

The addition of sodium sulfate to the electrolyte has been shown to mitigate dissolution issues and dendrite formation, thus improving overall battery performance .

Medical Applications

Antidiabetic Properties

This compound exhibits insulin-mimetic effects, making it a candidate for diabetes treatment. Studies have indicated that vanadium compounds can lower blood glucose levels and improve insulin sensitivity . For example, vanadate has been reported to stimulate glucose uptake in muscle tissues and improve metabolic parameters in diabetic models.

Table 2: Summary of Antidiabetic Effects of Sodium Vanadium Compounds

| Study Focus | Findings |

|---|---|

| Insulin Mimetic Activity | Stimulates glucose uptake |

| Blood Glucose Reduction | Significant reduction in diabetic animal models |

| Mechanism | Modulates insulin signaling pathways |

The physiological roles of vanadium compounds extend beyond glucose metabolism; they also show potential in stimulating bone cell proliferation and exhibiting anticancer properties .

Industrial Applications

Corrosion Inhibition

This compound is employed as a corrosion inhibitor for carbon steel. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidative damage.

Table 3: Industrial Applications of Sodium Vanadium Compounds

| Application | Description |

|---|---|

| Corrosion Inhibitor | Protects metals from oxidative damage |

| Nanoparticle Synthesis | Used in the preparation of vanadium oxide nanoparticles |

Case Studies

Case Study 1: Sodium Vanadate in Energy Storage

A study conducted on the electrochemical performance of sodium vanadate nanobelts demonstrated significant improvements when sodium sulfate was added to the electrolyte. The results indicated enhanced cycling stability and reduced dissolution rates, showcasing the importance of electrolyte composition in optimizing battery performance .

Case Study 2: Antidiabetic Effects in Diabetic Models

In a controlled trial involving streptozotocin-induced diabetic rats, administration of sodium metavanadate resulted in a marked decrease in blood glucose levels and improved insulin sensitivity. This study highlights the compound's potential as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism of action of sodium metavanadate involves its ability to mimic insulin and modulate glucose metabolism. It increases nonoxidative glucose disposal and activates mitogen-activated protein and S6 kinase activities, which are involved in insulin signaling pathways. This compound also induces the production of reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Compositional Comparison with Similar Compounds

Vanadium-based oxide hydrates exhibit diverse structures and compositions depending on oxidation states, counterions, and hydration levels. Key comparable compounds include:

Electrochemical and Physical Properties

This compound

- Redox Activity : Vanadium’s multivalent states (+3 to +5) enable reversible electron transfer, though its performance in batteries is less studied compared to V₂O₅·nH₂O .

- Stability: Sodium ions enhance structural stability, similar to sodium-stabilized uranyl oxide hydrates, which exhibit lower solubility than their non-sodium counterparts .

Key Comparisons

Vanadium Pentoxide Hydrate (V₂O₅·nH₂O) :

- Capacity : Delivers 300–400 mAh g⁻¹ in ZIBs due to water-pillared interlayers facilitating Zn²⁺ diffusion .

- Conductivity : Lower electrical conductivity compared to low-valent vanadium oxides (e.g., VOOH) .

Vanadyl Sulfate Hydrate (VOSO₄·xH₂O) :

- Acidity : Corrosive in solution, requiring compatible membranes (e.g., PBI/Nafion hybrids) in VRFBs .

- Toxicity : Releases sulfur and vanadium oxides under decomposition, necessitating strict safety protocols .

Sodium Trivanadate Hydrate (NaV₃O₈·1.5H₂O) :

Research Trends and Future Perspectives

Current research focuses on optimizing hydration levels and sodium incorporation to enhance ionic conductivity and cycle life in batteries. For example, V₂O₅·nH₂O’s performance is being boosted through nanostructuring , while sodium vanadates are explored for cost-effective sodium-ion systems . Challenges remain in mitigating vanadium dissolution and improving environmental safety .

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing sodium vanadium oxide hydrate with controlled hydration levels?

- Methodological Answer : Hydrothermal synthesis is widely used, involving reaction of vanadium precursors (e.g., V₂O₅) with sodium salts (e.g., NaOH) in aqueous solutions at 120–200°C. Hydration levels are tuned by adjusting reaction time, temperature, and pH. Post-synthesis characterization via thermogravimetric analysis (TGA) quantifies water content, while X-ray diffraction (XRD) confirms crystallinity and phase purity .

Q. How can structural features of this compound be characterized to correlate with electrochemical performance?

- Methodological Answer : Combine XRD for crystallographic analysis, Raman spectroscopy to identify V–O bonding modes (e.g., V³⁺–O vs. V⁴⁺–O), and scanning electron microscopy (SEM) to assess morphology. Pair these with cyclic voltammetry (CV) to link structural properties (e.g., layered vs. tunnel frameworks) to ion diffusion kinetics in lithium-ion batteries .

Q. What are the primary electrochemical mechanisms of this compound in energy storage systems?

- Methodological Answer : The material undergoes reversible intercalation/deintercalation of Li⁺ or Na⁺ ions within its layered structure. Use galvanostatic cycling to measure capacity retention and electrochemical impedance spectroscopy (EIS) to analyze charge-transfer resistance. Ex situ X-ray photoelectron spectroscopy (XPS) can track vanadium oxidation states (e.g., V³⁺ ↔ V⁴⁺) during cycling .

Advanced Research Questions

Q. How do sodium ion concentrations influence the structural stability and solubility of vanadium oxide hydrates in aqueous electrolytes?

- Methodological Answer : Conduct batch experiments with varying Na⁺ concentrations (e.g., 0.1–2.0 M NaNO₃) to monitor phase transformations via in situ XRD. Solubility can be quantified using inductively coupled plasma mass spectrometry (ICP-MS). Evidence suggests high Na⁺ concentrations promote secondary phase formation (e.g., clarkeite-like structures), reducing solubility by >100× compared to metaschoepite-like phases .

Q. What experimental strategies resolve contradictions in reported electrochemical performance data for this compound electrodes?

- Methodological Answer : Variations in hydration levels, crystallinity, and cation (Na⁺ vs. Li⁺) intercalation pathways often cause discrepancies. Standardize testing protocols (e.g., fixed current density, electrolyte composition) and use in situ Raman spectroscopy to monitor real-time structural changes during cycling. Compare data across studies using normalized metrics (e.g., capacity per active mass vs. theoretical limits) .

Q. How can ion transport mechanisms in this compound be probed to optimize supercapacitor performance?

- Methodological Answer : Employ density functional theory (DFT) simulations to model Na⁺ diffusion barriers in layered structures. Experimentally, use quasi-elastic neutron scattering (QENS) to quantify ion mobility. Pair with CV at varying scan rates to distinguish capacitive (surface-driven) vs. diffusion-controlled processes. Recent studies highlight enhanced capacitance in nanocomposites with conductive polymers (e.g., polypyrrole) due to improved electronic conductivity .

Q. What role do support materials (e.g., TiO₂, Al₂O₃) play in modifying the redox properties of vanadium oxide hydrates for catalytic applications?

- Methodological Answer : Supports alter surface vanadia sites' electronic states. Use temperature-programmed reduction (TPR) to measure redox activity and X-ray absorption near-edge structure (XANES) to assess vanadium coordination. For example, TiO₂-supported vanadia exhibits 10³× higher redox activity than SiO₂-supported systems due to stronger metal-support interactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the impact of hydration on this compound’s ion storage capacity?

- Methodological Answer : Prepare a series of samples with controlled hydration (via dehydration at 50–300°C) and characterize using TGA/XRD. Perform CV and galvanostatic cycling in identical electrolyte conditions. Hydrated phases typically show higher initial capacity but poorer cyclability due to structural water loss, while partially dehydrated phases balance stability and performance .

Q. What advanced techniques validate the formation of this compound during in situ battery operation?

- Methodological Answer : Operando XRD or synchrotron-based X-ray diffraction tracks phase evolution during cycling. Pair with atomic-resolution transmission electron microscopy (TEM) to observe lattice changes. For example, in situ Raman can detect reversible V–O bond distortions during Na⁺ insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.